molecular formula C8H10O4S B8364423 2-Methoxy-4-methylbenzenesulfonic acid

2-Methoxy-4-methylbenzenesulfonic acid

Cat. No.: B8364423
M. Wt: 202.23 g/mol
InChI Key: DVGICUWXBXTEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-methylbenzenesulfonic acid is a substituted benzenesulfonic acid derivative with a methoxy (-OCH₃) group at the 2-position, a methyl (-CH₃) group at the 4-position, and a sulfonic acid (-SO₃H) group at the 1-position of the benzene ring. This compound belongs to a class of aromatic sulfonic acids, which are characterized by strong acidity, high solubility in polar solvents, and diverse industrial applications, including catalysis, dye synthesis, and pharmaceutical intermediates .

The methoxy and methyl substituents influence its electronic and steric properties. Methoxy groups are electron-donating via resonance, while methyl groups donate electrons inductively. These effects modulate the sulfonic acid’s acidity and reactivity compared to simpler analogs like 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, p-TsOH).

Properties

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

2-methoxy-4-methylbenzenesulfonic acid

InChI

InChI=1S/C8H10O4S/c1-6-3-4-8(13(9,10)11)7(5-6)12-2/h3-5H,1-2H3,(H,9,10,11)

InChI Key

DVGICUWXBXTEOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
2-Methoxy-4-methylbenzenesulfonic acid -OCH₃ (2), -CH₃ (4), -SO₃H (1) C₈H₁₀O₄S 202.23 Intermediate in organic synthesis
4-Methylbenzenesulfonic acid (p-TsOH) -CH₃ (4), -SO₃H (1) C₇H₈O₃S 172.20 Strong acid catalyst (pKa ≈ −2)
3-Amino-4-methoxybenzenesulfonic acid -NH₂ (3), -OCH₃ (4), -SO₃H (1) C₇H₉NO₄S 203.21 Dye precursor, chelating agent
2-Methylbenzenesulfonic acid -CH₃ (2), -SO₃H (1) C₇H₈O₃S 172.20 Catalyst, surfactant component
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid -Bz (5), -OH (4), -OCH₃ (2), -SO₃H (1) C₁₄H₁₂O₆S 308.31 UV absorber, polymer stabilizer

Substituent Impact on Acidity :

  • The electron-donating methoxy group in this compound slightly reduces acidity compared to p-TsOH (p-TsOH pKa ≈ −2 vs. estimated pKa ≈ −1.5 for the target compound). Methyl groups have a weaker electron-donating effect, further modulating acidity .
  • Amino-substituted analogs (e.g., 3-amino-4-methoxybenzenesulfonic acid) exhibit zwitterionic behavior in aqueous solutions due to the -NH₂ group, altering solubility and reactivity .

Research Findings and Data

Comparative Solubility and Stability

Compound Solubility in Water (g/100 mL) Thermal Stability (°C)
This compound 85 (25°C) Decomposes >200
4-Methylbenzenesulfonic acid 67 (25°C) Decomposes >220
3-Amino-4-methoxybenzenesulfonic acid 92 (25°C) Decomposes >180

Notes:

  • Methoxy groups enhance water solubility due to hydrogen bonding. Amino groups further increase solubility but reduce thermal stability .

Spectroscopic Data

  • NMR : The methoxy proton resonance in this compound appears at δ 3.8–4.0 ppm (¹H NMR), distinct from methyl groups (δ 2.3–2.5 ppm) .
  • IR : Sulfonic acid S=O stretches are observed at 1170–1230 cm⁻¹, while methoxy C-O stretches appear at 1020–1080 cm⁻¹ .

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